4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-bromo-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one is a heterocyclic compound that features a unique structure combining a cyclopentane ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-bromo-4-methylpyridine.
Amination: The amino group is introduced at the pyridine C2 position via Buchwald-Hartwig arylamination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: Further cyclization reactions can modify the fused ring structure.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Amino-3-bromo-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5,6-trichloropicolinic acid: Another heterocyclic compound with similar structural features.
5-Amino-3-bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-5-carboxylic acid: A compound with a similar fused ring structure.
Uniqueness
4-Amino-3-bromo-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one is unique due to its specific combination of functional groups and fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6950-48-7 |
---|---|
Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
4-amino-3-bromo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one |
InChI |
InChI=1S/C8H9BrN2O/c9-6-7(10)4-2-1-3-5(4)11-8(6)12/h1-3H2,(H3,10,11,12) |
InChI Key |
TUTGUALTIUSEJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C(=C2N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.